N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-6-carbohydrazide: Known for its pharmacological activities.
Pyrido[1,2-a]pyrimidine-7-carbohydrazide: Exhibits a broad spectrum of biological activities.
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug development.
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-6-9-5-11(12)16-8-9)10-1-3-18-4-2-15-13(18)7-10/h1-4,7,9,11-12,16H,5-6,8H2,(H,17,19) |
InChI Key |
LOUVKSSSAHKDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1NC2)NC(=O)C3=CC4=NC=CN4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.